4,5-Difluoro-1-indanone
Overview
Description
4,5-Difluoro-1-indanone is a fluorinated derivative of 1-indanone, a compound known for its versatile reactivity and presence in various natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Difluoro-1-indanone typically involves the fluorination of 1-indanone derivatives. One common method includes the reaction of 1-indanone with fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures to achieve high yields.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced fluorinating agents can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions: 4,5-Difluoro-1-indanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols or hydrocarbons.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or hydrocarbons.
Scientific Research Applications
4,5-Difluoro-1-indanone has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its unique fluorinated structure.
Medicine: Research into potential therapeutic applications, such as anti-inflammatory or anticancer agents, is ongoing.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which 4,5-Difluoro-1-indanone exerts its effects involves interactions with various molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and dipole interactions, which can influence enzyme activity and protein binding. These interactions can modulate biological pathways and lead to specific therapeutic effects.
Comparison with Similar Compounds
1-Indanone: The parent compound, known for its versatile reactivity and presence in natural products.
5,7-Difluoro-1-indanone: Another fluorinated derivative with different substitution patterns.
Indane-1,3-dione: A structurally related compound with applications in medicinal chemistry and organic electronics.
Uniqueness: 4,5-Difluoro-1-indanone is unique due to the specific positioning of the fluorine atoms, which significantly alters its chemical and physical properties compared to other indanone derivatives. This unique structure makes it valuable for specific applications in synthetic chemistry and industrial processes.
Properties
IUPAC Name |
4,5-difluoro-2,3-dihydroinden-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2O/c10-7-3-1-5-6(9(7)11)2-4-8(5)12/h1,3H,2,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHKJIIXGCLYMCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C(=C(C=C2)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30446351 | |
Record name | 4,5-DIFLUORO-1-INDANONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30446351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
628732-11-6 | |
Record name | 4,5-DIFLUORO-1-INDANONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30446351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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